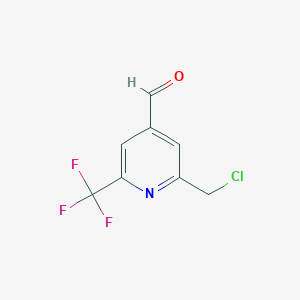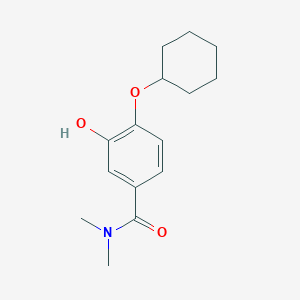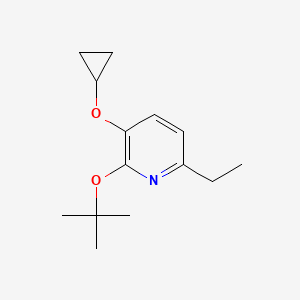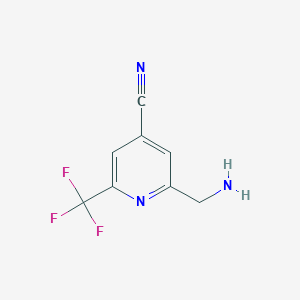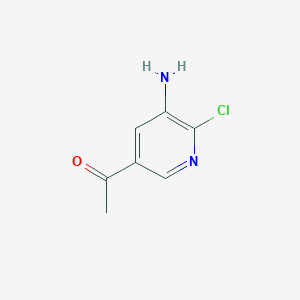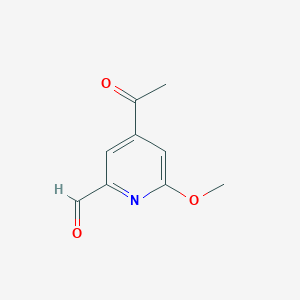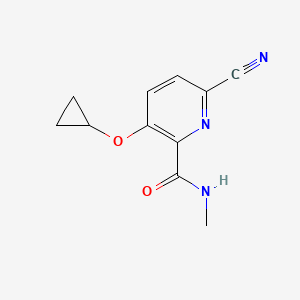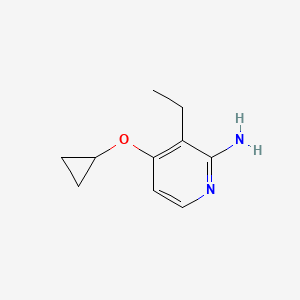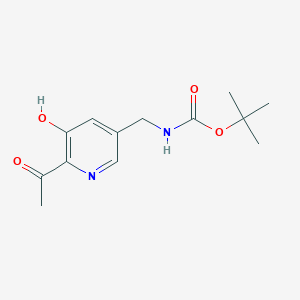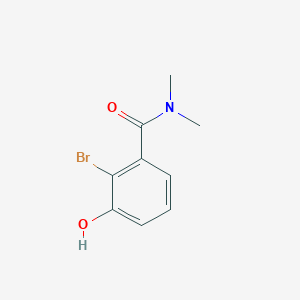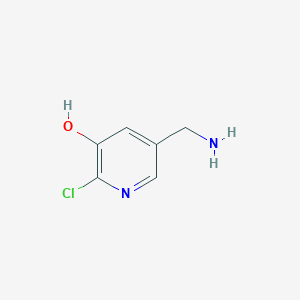
5-(Aminomethyl)-2-chloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-OL with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-(Aminomethyl)-2-chloropyridin-3-one.
Reduction: Formation of 5-(Aminomethyl)-2-chloropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridin-3-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
5-(Aminomethyl)pyridin-3-OL: Lacks the chlorine atom, which may affect its binding properties and reactivity.
5-(Aminomethyl)-2-methylpyridin-3-OL: The presence of a methyl group instead of a chlorine atom can lead to variations in its chemical and biological properties.
Uniqueness
5-(Aminomethyl)-2-chloropyridin-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminomethyl and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H,2,8H2 |
Clé InChI |
HHNSZGYWFMXGGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


